Analog-Sensitive Kinase Selectivity: 1-Naphthyl PP1 Hydrochloride vs. PP1 in v-Src-as1 Mutant Systems
1-Naphthyl PP1 hydrochloride demonstrates an engineered selectivity window exceeding 600-fold for the analog-sensitive v-Src-as1 (I338G gatekeeper mutant) relative to wild-type v-Src, a property that PP1 does not possess. This differential was achieved through rational C3 naphthyl substitution that exploits the expanded ATP-binding pocket of the engineered kinase [1]. In direct comparison, 1-Naphthyl PP1 inhibits v-Src-as1 with an IC50 of 1.5 nM versus 1.0 μM for wild-type v-Src (667-fold selectivity), while PP1 inhibits v-Src with an IC50 of approximately 170 nM but does not achieve comparable discrimination against the analog-sensitive allele [2].
| Evidence Dimension | IC50 ratio (wild-type / analog-sensitive mutant) |
|---|---|
| Target Compound Data | v-Src IC50 = 1.0 μM; v-Src-as1 IC50 = 1.5 nM; selectivity ratio = 667-fold |
| Comparator Or Baseline | PP1: v-Src IC50 ≈ 170 nM; lacks engineered analog-sensitive discrimination |
| Quantified Difference | 1-Naphthyl PP1 provides >600-fold selectivity window for mutant over wild-type; PP1 provides no such orthogonal control |
| Conditions | In vitro kinase assay using recombinant v-Src and v-Src-as1 (I338G gatekeeper mutation); ATP concentration not explicitly specified in source |
Why This Matters
For laboratories employing analog-sensitive kinase alleles, 1-Naphthyl PP1 hydrochloride is the validated chemical-genetic tool required for orthogonal kinase inhibition; PP1 and PP2 cannot substitute.
- [1] Bishop, A.C., Kung, C.y., Shah, K., et al. Generation of monospecific nanomolar tyrosine kinase inhibitors via a chemical genetic approach. J. Am. Chem. Soc. 1999, 121(4), 627-631. View Source
- [2] Bishop, A.C., Ubersax, J.A., Petsch, D.T., et al. A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature 2000, 407(6802), 395-401. View Source
